molecular formula C17H11F3N2O2S B11106894 Ethenyl {[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Ethenyl {[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11106894
M. Wt: 364.3 g/mol
InChI Key: RDKJFCAIJHLGKT-UHFFFAOYSA-N
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Description

VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE is a complex organic compound characterized by the presence of a cyano group, a phenyl ring, and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE typically involves multiple steps, including the formation of the pyridine ring, introduction of the cyano and trifluoromethyl groups, and the final vinylation and sulfonation steps. Common reagents used in these reactions include trifluoromethyl iodide, cyanide sources, and vinyl acetate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VINYL 2-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H11F3N2O2S

Molecular Weight

364.3 g/mol

IUPAC Name

ethenyl 2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C17H11F3N2O2S/c1-2-24-15(23)10-25-16-12(9-21)13(17(18,19)20)8-14(22-16)11-6-4-3-5-7-11/h2-8H,1,10H2

InChI Key

RDKJFCAIJHLGKT-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N

Origin of Product

United States

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